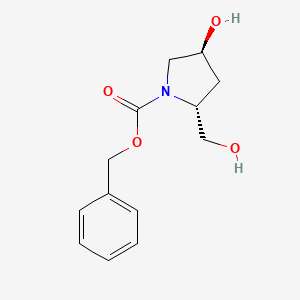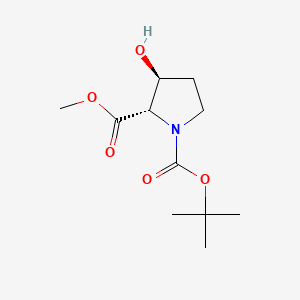![molecular formula C14H17NO2 B3034287 8-苄基-6-羟基-8-氮杂双环[3.2.1]辛烷-3-酮 CAS No. 1523618-01-0](/img/structure/B3034287.png)
8-苄基-6-羟基-8-氮杂双环[3.2.1]辛烷-3-酮
描述
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, also known as BHBA, is a bicyclic organic compound with a wide range of applications in the fields of organic synthesis, drug discovery, and scientific research. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including drugs, pharmaceuticals, and fine chemicals. BHBA has also been used in the development of new compounds for drug discovery and in various biological and biochemical studies.
科学研究应用
合成和结构研究
- 衍生物合成:合成并研究了一系列 8-β-烷氧羰基-8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷衍生物,显示出优选的椅-封套构象 (迪兹等人,1991)。
- 构型和结构分析:分析了三个异构的 8-苄基-2-[(4-溴苯基)(羟基)甲基]-8-氮杂双环[3.2.1]辛烷-3-酮的相对和绝对构型,揭示了特定的分子内氢键和 π-π 相互作用 (布热津斯基等人,2013)。
方法学进展
- 新型合成方法:开发了一种使用羟基化的 8-氮杂双环[3.2.1]辛烷-3-酮作为起始原料的对映选择性合成托烷生物碱的新方法 (毛等人,2014)。
- 羟基化技术:相关化合物的微生物羟基化显示出区域和立体选择性羟基化,为合成手性 8-氧杂-6-氮杂双环[3.2.1]辛烷环系统提供了途径 (王和伯恩斯,1999)。
化学性质和反应
- 化学反应分析:该化合物的框架被确定为铜共催化好氧醇氧化的最佳框架,证明了其在催化中的效用 (Toda 等人,2023)。
- 类似物的合成:合成了该化合物的构象刚性类似物,突出了其在创建结构多样的分子方面的多功能性 (库贝什金等人,2009)。
安全和危害
The safety information for 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of this compound and its derivatives.
作用机制
Target of Action
The primary targets of 8-Benzyl-6-hydroxy-8-azabicyclo[32The compound’s structure is similar to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .
Mode of Action
The exact mode of action of 8-Benzyl-6-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to and modulate the activity of their target receptors, leading to changes in cellular signaling .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-6-hydroxy-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to influence several biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Benzyl-6-hydroxy-8-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have a wide array of interesting biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one, it is recommended to store the compound in a refrigerator to maintain its stability
生化分析
Biochemical Properties
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of tropane alkaloids, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity. Additionally, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the biosynthesis of secondary metabolites, leading to changes in cellular metabolism . Furthermore, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can alter cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to affect the biosynthesis of tropane alkaloids by interacting with enzymes involved in this pathway. Additionally, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can alter the levels of specific metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.
属性
IUPAC Name |
8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHIESVTDVOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC(C1O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)


![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)




![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

